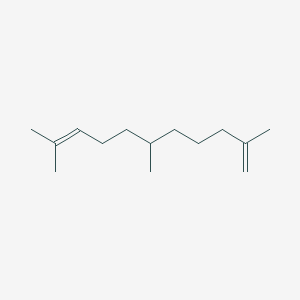
2,6,10-Trimethylundeca-1,9-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10-Trimethylundeca-1,9-diene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of multiple double bonds in its structure. This compound is known for its role in various chemical processes and its presence in natural products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-1,9-diene can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,6,10-trimethylundec-9-en-1-ol with a suitable dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of corresponding alkanes. The process typically requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms and the formation of double bonds .
化学反应分析
Types of Reactions
2,6,10-Trimethylundeca-1,9-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,6,10-trimethylundec-9-en-1-ol, 2,6,10-trimethylundec-9-enal, or 2,6,10-trimethylundec-9-enoic acid.
Reduction: Formation of 2,6,10-trimethylundecane.
Substitution: Formation of this compound halides.
科学研究应用
2,6,10-Trimethylundeca-1,9-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,6,10-Trimethylundeca-1,9-diene involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone, binding to receptors in the olfactory system of insects and triggering specific behavioral responses. The compound’s double bonds play a crucial role in its reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
2,6,10-Trimethylundeca-5,9-dienal: This compound is structurally similar but contains an aldehyde group instead of a terminal double bond.
2,6,10-Trimethyltridecane: A saturated hydrocarbon with a similar carbon skeleton but lacking double bonds.
(E)-2,6,10-Trimethylhexadeca-1,3-diene: A longer-chain diene with similar structural features.
Uniqueness
2,6,10-Trimethylundeca-1,9-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
60782-60-7 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC 名称 |
2,6,10-trimethylundeca-1,9-diene |
InChI |
InChI=1S/C14H26/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h9,14H,1,6-8,10-11H2,2-5H3 |
InChI 键 |
ITMDNOFFRHDSDX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(=C)C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
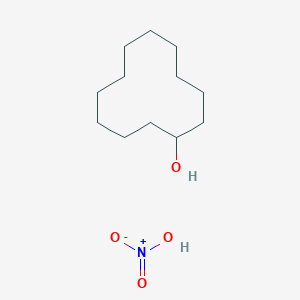
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)
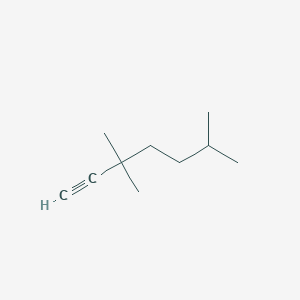

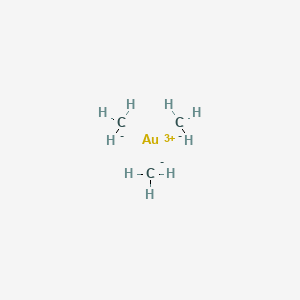
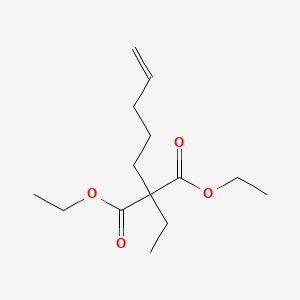
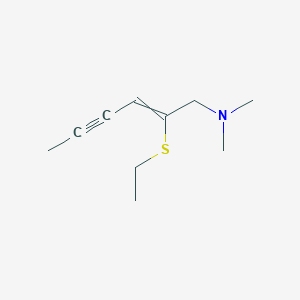
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
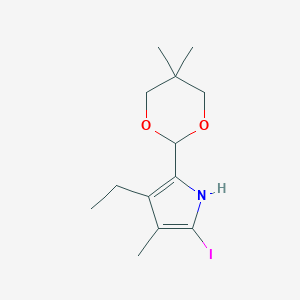
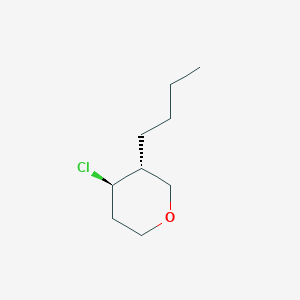
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
